2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene
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Overview
Description
2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzene: Lacks the vinyl group, which may affect its reactivity and applications.
4-(Trifluoromethyl)-1-vinylbenzene:
2-(Benzyloxy)-1-vinylbenzene: Lacks the trifluoromethyl group, which can impact its stability and biological activity.
Uniqueness
2-(Benzyloxy)-4-(trifluoromethyl)-1-vinylbenzene is unique due to the combination of the benzyloxy, trifluoromethyl, and vinyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-ethenyl-2-phenylmethoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-2-13-8-9-14(16(17,18)19)10-15(13)20-11-12-6-4-3-5-7-12/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOBBNBWDILHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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